Sucrose 6,6'Dicarboxylic Acid Sucrose 6,6'Dicarboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568966
InChI: InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1
SMILES:
Molecular Formula: C12H18O13
Molecular Weight: 370.26 g/mol

Sucrose 6,6'Dicarboxylic Acid

CAS No.:

Cat. No.: VC18568966

Molecular Formula: C12H18O13

Molecular Weight: 370.26 g/mol

* For research use only. Not for human or veterinary use.

Sucrose 6,6'Dicarboxylic Acid -

Specification

Molecular Formula C12H18O13
Molecular Weight 370.26 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1
Standard InChI Key GSNZTHDJQODXMS-RGFCWKAWSA-N
Isomeric SMILES C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Canonical SMILES C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Introduction

Chemical Identification and Structural Characteristics

Sucrose 6,6'-dicarboxylic acid is systematically named (3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid under IUPAC nomenclature. Its structure retains the core disaccharide framework of sucrose but introduces carboxyl groups at specific positions, altering its solubility and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number133634-70-5
Molecular FormulaC12H18O13\text{C}_{12}\text{H}_{18}\text{O}_{13}
Molecular Weight370.263 g/mol
IUPAC Name(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
SMILESC(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
InChIKeyGSNZTHDJQODXMS-PVXSALRHSA-N

The stereochemistry of the molecule is critical to its function, as improper positioning of carboxyl groups during synthesis can yield inactive isomers, such as sucrose 6,1'-dicarboxylic acid (CAS 155533-83-8) .

Synthesis and Preparation Methods

The production of sucrose 6,6'-dicarboxylic acid typically involves selective oxidation of sucrose. This process requires precise control to avoid over-oxidation or isomerization.

Oxidation of Sucrose

Primary hydroxyl groups at the 6 and 6' positions are oxidized to carboxyl groups using agents like potassium permanganate or ruthenium-based catalysts. The reaction must occur under mild acidic or neutral conditions to preserve the glycosidic bond. Yields depend on reaction time, temperature, and catalyst efficiency.

Challenges in Synthesis

  • Selectivity: Competing oxidation at other hydroxyl groups (e.g., 1' or 2') can produce undesired byproducts .

  • Purification: Chromatographic techniques are often required to isolate the 6,6' isomer from complex reaction mixtures .

Physicochemical Properties

ConditionEffectSource
pH < 3Decarboxylation at elevated temperatures
pH > 10Hydrolysis of glycosidic bond
Ambient temperatureStable for >12 months

Applications in Research and Industry

Antioxidant Derivatives

The carboxyl groups enable esterification or amidation reactions to produce derivatives with enhanced free radical scavenging activity. These compounds show promise in mitigating oxidative stress-related diseases, though in vivo studies are pending .

Biodegradable Polymers

As a dicarboxylic acid, it serves as a monomer for polyesters and polyamides. For example, copolymerization with diols yields materials with tunable mechanical properties and biodegradability, akin to 2-pyrone-4,6-dicarboxylic acid derived from lignin .

Chelation Therapy

Preliminary studies suggest its potential in heavy metal chelation, leveraging the carboxylate groups to bind ions like cesium .

SupplierPackagingPrice (USD)PuritySource
TRC10 mg195>95%
Medical Isotopes, Inc.100 mg2,400>98%
Aladdin Scientific10 mgNot listed>90%

Future Research Directions

  • Mechanistic Studies: Elucidate the antioxidant pathways of its derivatives.

  • Scale-Up Synthesis: Develop cost-effective catalytic systems for industrial production.

  • Biomedical Applications: Explore its role in drug delivery systems or tissue engineering.

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